Thiazolo[4,5-c]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[4,5-c]pyridine-2-carbonitrile is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This fusion results in a bicyclic system that is of significant interest in medicinal chemistry due to its potential biological activities. The compound is known for its diverse pharmacological properties, making it a valuable target for drug development.
Mechanism of Action
Mode of Action
It’s known that many thiazole derivatives interact with their targets through processes such as phosphorylation . The presence of electron-withdrawing groups, such as bromine, at certain positions on the phenyl ring may enhance the compound’s activity due to their size and inductive effect .
Biochemical Pathways
Thiazole derivatives are known to have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities . They can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors .
Result of Action
Thiazole derivatives are known to have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-c]pyridine-2-carbonitrile typically involves the annulation of a pyridine ring to a thiazole core. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . Another approach involves the use of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with various reagents such as α-bromoketones and ethyl chloroacetate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis apply. These include optimizing reaction conditions for yield and purity, scaling up reactions, and ensuring the availability of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions: Thiazolo[4,5-c]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Thiazolo[4,5-c]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: The compound has shown promise in the development of antimicrobial, anti-inflammatory, and anticancer agents
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine: Another fused heterocyclic compound with similar pharmacological properties.
Thiazolo[5,4-d]pyrimidine: Known for its antimicrobial and anticancer activities.
Thiazolo[3,2-a]pyridine: Exhibits a range of biological activities, including anti-inflammatory and antioxidant properties.
Uniqueness: Thiazolo[4,5-c]pyridine-2-carbonitrile is unique due to its specific fusion of thiazole and pyridine rings, which imparts distinct electronic and steric properties. These characteristics contribute to its diverse biological activities and make it a valuable scaffold for drug development .
Properties
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3S/c8-3-7-10-5-4-9-2-1-6(5)11-7/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKJDWUBDFFEMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417816-59-1 |
Source
|
Record name | [1,3]thiazolo[4,5-c]pyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.